3-Benzoyl-1-methylpyridin-1-ium bromide
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Overview
Description
3-Benzoyl-1-methylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C13H12BrNO. This compound is known for its unique structure, which includes a benzoyl group attached to a methylpyridinium ion. Pyridinium salts are widely recognized for their applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-methylpyridin-1-ium bromide typically involves the reaction of 3-benzoylpyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is often purified using large-scale crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
3-Benzoyl-1-methylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cholinesterase enzymes, affecting neurotransmission in the nervous system .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methylimidazolium bromide: Another pyridinium salt with similar structural features but different functional groups.
3-Hydroxy-1-methylpyridinium bromide: A related compound with a hydroxyl group instead of a benzoyl group.
Uniqueness
3-Benzoyl-1-methylpyridin-1-ium bromide is unique due to its benzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinium salts and contributes to its specific applications in research and industry .
Properties
CAS No. |
6012-20-0 |
---|---|
Molecular Formula |
C13H12BrNO |
Molecular Weight |
278.14 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl)-phenylmethanone;bromide |
InChI |
InChI=1S/C13H12NO.BrH/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
WEDMKRTZEKENGH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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